

The Synthesis, History, and Applications of 3-Iodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodopyridazine**

Cat. No.: **B154842**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-iodopyridazine**, a halogenated derivative of the pyridazine heterocycle. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document outlines plausible synthetic routes based on established methodologies for analogous heterocyclic compounds. Detailed experimental protocols for these proposed syntheses are provided, alongside a summary of the significant role the pyridazine core plays in medicinal chemistry. The applications of **3-iodopyridazine** as a versatile building block in the synthesis of complex, biologically active molecules are explored, with a focus on its utility in modern cross-coupling reactions.

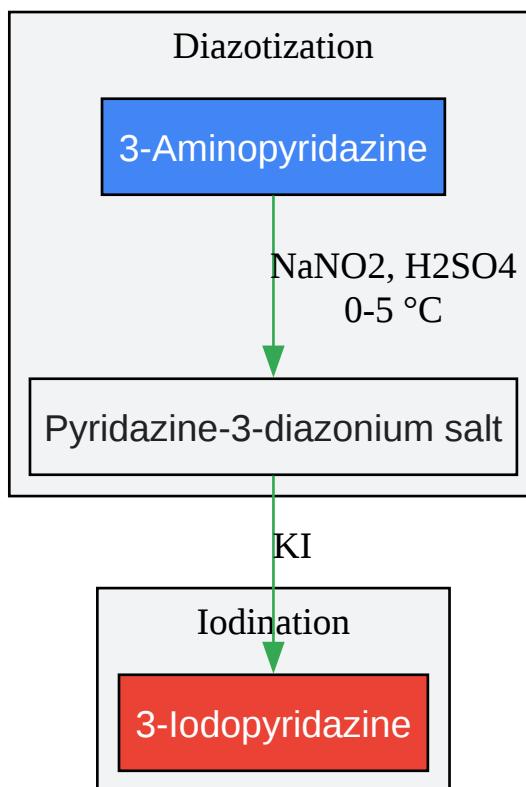
Introduction to the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.^{[1][2][3]} Its unique electronic properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules with a wide range of biological activities.^[4] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and cardiovascular activities.^{[1][5][6]} The introduction of a halogen, particularly iodine, at the 3-position of the pyridazine ring creates a highly versatile intermediate, **3-**

iodopyridazine, which is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[7]

Physicochemical Properties of 3-Iodopyridazine

A summary of the key physicochemical properties of **3-iodopyridazine** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.


Property	Value	Reference
Molecular Formula	C ₄ H ₃ IN ₂	N/A
Molecular Weight	205.98 g/mol	N/A
CAS Number	65202-53-1	N/A
Appearance	Not specified	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A
Solubility	Not specified	N/A

Synthesis of 3-Iodopyridazine: Plausible Routes and Experimental Protocols

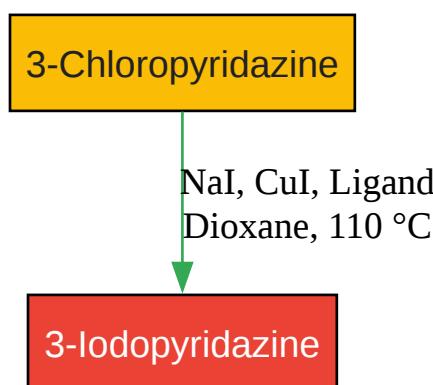
While a specific historical account of the first synthesis of **3-iodopyridazine** is not readily available, its preparation can be envisaged through established synthetic methodologies for heterocyclic compounds. The two most probable routes are the Sandmeyer reaction starting from 3-aminopyridazine and a halogen exchange reaction (Finkelstein-type reaction) from a more readily available 3-halopyridazine, such as 3-chloropyridazine.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[8][9] This approach would involve the diazotization of 3-aminopyridazine followed by treatment with an iodide source.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Iodopyridazine** via Sandmeyer reaction.


Experimental Protocol: Diazotization and Iodination of 3-Aminopyridazine

- Materials: 3-Aminopyridazine, Sodium Nitrite (NaNO_2), Sulfuric Acid (H_2SO_4), Potassium Iodide (KI), Deionized Water, Dichloromethane (CH_2Cl_2), Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), Sodium Sulfate (Na_2SO_4), Ice.
- Procedure:
 - In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-aminopyridazine in a cooled (0-5 °C) aqueous solution of sulfuric acid.
 - Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide in deionized water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
- Cool the mixture and extract the product with dichloromethane.
- Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-iodopyridazine**.
- The crude product can be further purified by column chromatography or recrystallization.

Synthesis via Halogen Exchange (Finkelstein Reaction)

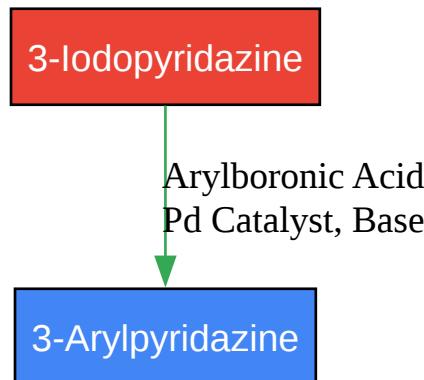
The Finkelstein reaction, a classic method for halogen exchange, can be adapted for the synthesis of **3-iodopyridazine** from a more accessible precursor like 3-chloropyridazine.^[10] This reaction is typically catalyzed by a copper(I) salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Iodopyridazine** via Finkelstein reaction.

Experimental Protocol: Copper-Catalyzed Iodination of 3-Chloropyridazine

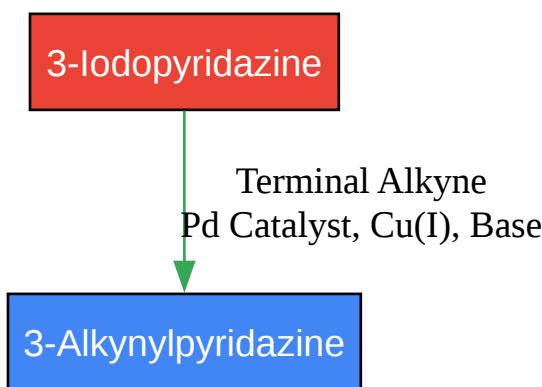
- Materials: 3-Chloropyridazine, Sodium Iodide (NaI), Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (or a similar ligand), Anhydrous 1,4-Dioxane, 25% Aqueous Ammonia, Dichloromethane (CH₂Cl₂), Brine, Magnesium Sulfate (MgSO₄).
- Procedure:
 - To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-chloropyridazine, sodium iodide (2 equivalents), and copper(I) iodide (catalytic amount, e.g., 5 mol%).
 - Add the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and anhydrous 1,4-dioxane.
 - Heat the resulting suspension to 110 °C and maintain for 18-24 hours.
 - After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution.
 - Extract the aqueous layer with dichloromethane.
 - Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude **3-iodopyridazine**.
 - Purify the crude product by column chromatography or recrystallization as needed.


Applications in Drug Discovery and Organic Synthesis

The pyridazine scaffold is a key component in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.^[4] **3-Iodopyridazine** serves as a crucial building block for the synthesis of a diverse range of substituted pyridazines, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in **3-iodopyridazine** is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.


The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between **3-iodopyridazine** and a boronic acid or ester, providing access to 3-aryl or 3-vinylpyridazines.
[7][11]

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling of **3-Iodopyridazine**.

The Sonogashira coupling allows for the synthesis of 3-alkynylpyridazines by reacting **3-iodopyridazine** with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][13]

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling of **3-Iodopyridazine**.

Role in the Synthesis of Bioactive Molecules

The pyridazine nucleus is present in a variety of bioactive molecules with applications in oncology, inflammation, and cardiovascular diseases.^{[1][2][5]} **3-Iodopyridazine** provides a key entry point for the late-stage functionalization of the pyridazine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The ability to introduce diverse aryl, heteroaryl, vinyl, and alkynyl substituents at the 3-position allows for the fine-tuning of the physicochemical and pharmacological properties of pyridazine-based drug candidates.

Conclusion

3-Iodopyridazine is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. While its specific discovery and early history are not well-documented, its synthesis can be reliably achieved through established methods such as the Sandmeyer and Finkelstein reactions. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes **3-iodopyridazine** an essential tool for the construction of complex molecules containing the pyridazine scaffold. As the demand for novel therapeutic agents continues to grow, the utility of **3-iodopyridazine** as a key building block in drug discovery is expected to expand further. This guide provides researchers with the necessary information to synthesize and utilize this important compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF- α , and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [The Synthesis, History, and Applications of 3-Iodopyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154842#discovery-and-history-of-3-iodopyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com